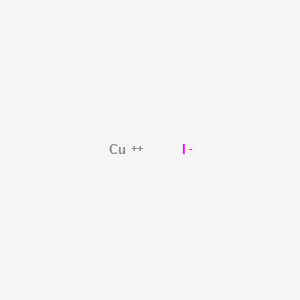
Copper;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper iodide, also known as cuprous iodide, is an inorganic compound with the chemical formula CuI. It consists of one copper atom (Cu) and one iodine atom (I). This compound is a white or slightly yellowish solid at room temperature, but it can turn brown upon exposure to light due to the liberation of iodine . Copper iodide is not readily soluble in water but can dissolve in solutions containing iodide ions or in concentrated halide solutions . It has a wide range of applications in various industries, including catalysis, medicine, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper iodide can be prepared in the laboratory by a straightforward reaction between copper and iodine:
Cu (s) + I2(s) → CuI (s)
This reaction is typically carried out in a solvent like toluene .
Industrial Production Methods
Industrial production of copper iodide often involves the reaction of copper sulfate with potassium iodide. The copper iodide precipitates out of the solution and can then be collected:
CuSO4(aq) + 2 KI (aq) → CuI (s) + I2(s) + K2SO4(aq)
This method is efficient and scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Copper iodide undergoes various types of chemical reactions, including:
Oxidation: Copper iodide can be oxidized to copper (II) iodide and iodine.
Reduction: It can be reduced back to copper metal and iodine.
Substitution: Copper iodide can react with other halides to form different copper halides.
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen can oxidize copper iodide.
Reduction: Reducing agents like hydrogen gas can reduce copper iodide.
Substitution: Reactions with halide salts like potassium bromide can lead to the formation of copper bromide.
Major Products Formed
Oxidation: Copper (II) iodide and iodine.
Reduction: Copper metal and iodine.
Substitution: Copper halides such as copper bromide.
Applications De Recherche Scientifique
Copper iodide has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which copper iodide exerts its effects varies depending on its application:
Catalysis: Copper iodide acts as a catalyst by facilitating electron transfer processes in organic reactions.
Antimicrobial Activity: Copper iodide nanoparticles interact with microbial cell membranes, leading to cell damage and death.
Photovoltaic Devices: In dye-sensitized solar cells, copper iodide functions as a hole transport material, facilitating the movement of charge carriers.
Comparaison Avec Des Composés Similaires
Copper iodide can be compared with other copper halides such as copper chloride, copper bromide, and copper fluoride:
Copper Chloride (CuCl): Similar to copper iodide, copper chloride is used in organic synthesis and catalysis. it has different solubility properties and reactivity.
Copper Bromide (CuBr): Copper bromide is also used in catalysis and has similar structural properties to copper iodide but differs in its reactivity and applications.
Copper Fluoride (CuF): Copper fluoride is less commonly used compared to copper iodide and has distinct chemical properties and applications.
Copper iodide’s unique properties, such as its photophysical characteristics and catalytic efficiency, make it a valuable compound in various fields .
Propriétés
Formule moléculaire |
CuI+ |
|---|---|
Poids moléculaire |
190.45 g/mol |
Nom IUPAC |
copper;iodide |
InChI |
InChI=1S/Cu.HI/h;1H/q+2;/p-1 |
Clé InChI |
VYRQKCZJRLRBKT-UHFFFAOYSA-M |
SMILES canonique |
[Cu+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





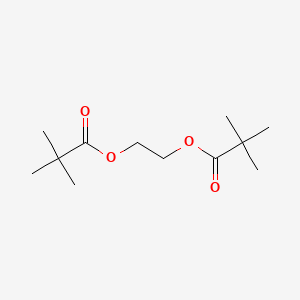

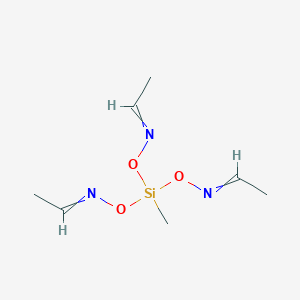
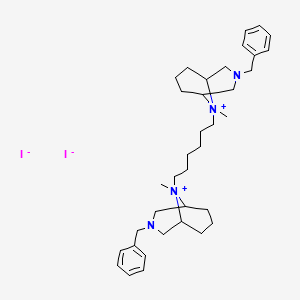

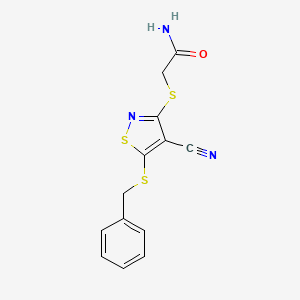
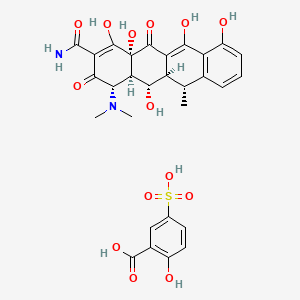

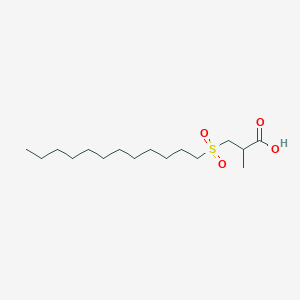
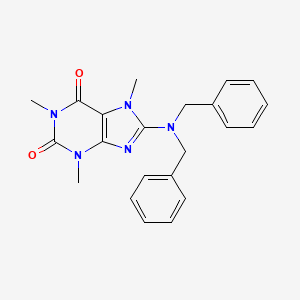
![Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester](/img/structure/B13735483.png)
